molecular formula C10H5F3OS B3282592 1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethanone CAS No. 75277-97-3

1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethanone

Cat. No.: B3282592
CAS No.: 75277-97-3
M. Wt: 230.21 g/mol
InChI Key: BRADTIQGEZQDEQ-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethanone (CAS 75277-97-3) is a high-purity organic compound featuring a benzothiophene core functionalized with a trifluoroacetyl group. With the molecular formula C 10 H 5 F 3 OS and a molecular weight of 230.21 g/mol , this compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and materials science research. Its structure, which combines an electron-rich heteroaromatic system with a highly electron-deficient trifluoromethyl ketone, makes it a privileged scaffold for constructing more complex molecules. The primary research application of this compound is as a key building block in the synthesis of potential pharmacologically active molecules. The trifluoroacetyl group is a known precursor in the development of various chemical entities, including substituted pyrazoles investigated as N-type calcium channel blockers for pain management research . The presence of the trifluoromethyl group is particularly sought after in drug discovery for its ability to enhance metabolic stability, membrane permeability, and binding affinity. Researchers will find this compound characterized by its high purity (typically 97% or higher ) and its specific InChI Key: BRADTIQGEZQDEQ-UHFFFAOYSA-N . Please note the following hazard statements for safe handling: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3OS/c11-10(12,13)9(14)8-5-6-3-1-2-4-7(6)15-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRADTIQGEZQDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258059
Record name 1-Benzo[b]thien-2-yl-2,2,2-trifluoroethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75277-97-3
Record name 1-Benzo[b]thien-2-yl-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75277-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzo[b]thien-2-yl-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Trifluoromethylated Ketones As Versatile Synthetic Intermediates

Trifluoromethyl ketones (TFMKs) are a notable class of compounds that have garnered significant attention as valuable synthetic targets and intermediates in the creation of fluorinated pharmaceuticals. researchgate.netrsc.org Their importance stems from the unique stereoelectronic properties conferred by the strongly electron-withdrawing trifluoromethyl group.

The introduction of a CF₃ group can significantly alter a molecule's properties in several beneficial ways. molecularcloud.org Fluorine's high electronegativity can enhance metabolic stability by blocking sites susceptible to oxidative degradation by enzymes like cytochrome P450. molecularcloud.org This often leads to a longer drug half-life. molecularcloud.org Furthermore, fluorinated groups can increase lipophilicity, which may improve a molecule's ability to cross biological membranes. molecularcloud.org The potent electron-withdrawing nature of the CF₃ group also modulates the acidity and basicity of nearby functional groups and influences reaction kinetics. molecularcloud.org

From a synthetic standpoint, TFMKs are prized for their reactivity. The carbonyl carbon is highly electrophilic due to the influence of the adjacent CF₃ group, making it susceptible to nucleophilic attack. acs.org This reactivity is harnessed in a variety of transformations, most notably in asymmetric reduction reactions to produce chiral 2,2,2-trifluoroethanol (B45653) derivatives. rsc.org These chiral alcohols are privileged substructures found in numerous bioactive molecules and drug candidates. rsc.org TFMKs also serve as bioisosteres for carboxylic acids and have been identified as potent, often reversible, inhibitors of various enzymes, including hydrolases like esterases and proteases. researchgate.netmdpi.com Their ability to form stable hydrated gem-diol forms in aqueous environments is thought to mimic the tetrahedral transition state of substrate hydrolysis, leading to effective enzyme inhibition. nih.govresearchgate.net

Table 1: Key Properties Conferred by the Trifluoromethyl Group
PropertyEffectReference
Metabolic StabilityIncreases stability by blocking oxidative metabolism, potentially prolonging a drug's half-life. molecularcloud.org
LipophilicityOften enhances a molecule's ability to permeate cell membranes. molecularcloud.org
Electronic EffectsStrong electron-withdrawing nature alters the acidity/basicity of adjacent groups and influences reaction kinetics. molecularcloud.orgacs.org
Binding AffinityCan improve drug-target interactions through unique bonding possibilities. molecularcloud.org
BioisosterismActs as a bioisostere for other groups, such as carboxylic acids, in enzyme active sites. researchgate.net

Strategic Importance of the Benzothiophene Scaffold in Heterocyclic Chemistry

The benzothiophene (B83047) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in heterocyclic chemistry, particularly within the field of drug discovery. researchgate.netnih.gov This core is present in a multitude of natural products and synthetic compounds that exhibit a broad and diverse range of pharmacological activities. nih.govresearchgate.net The structural features of benzothiophene, including its relative rigidity, planarity, and the presence of an electron-rich sulfur atom, allow for specific interactions with biological targets through mechanisms like hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

The versatility of the benzothiophene nucleus allows for chemical modification at various positions, leading to the development of large libraries of derivatives with fine-tuned biological profiles. researchgate.net Consequently, benzothiophene-based compounds have been successfully developed into clinical drugs for treating a wide array of diseases. researchgate.netnih.gov The documented biological activities associated with this scaffold are extensive. nih.goveurekaselect.com

Table 2: Documented Biological Activities of Benzothiophene Derivatives
ActivityReference
Anticancer nih.govnih.gov
Antimicrobial / Antibacterial nih.govnih.govnih.gov
Antifungal nih.goveurekaselect.com
Anti-inflammatory nih.govnih.gov
Antidiabetic nih.govnih.gov
Anticonvulsant researchgate.netnih.gov
Antitubercular researchgate.netnih.gov
Antiangiogenic acs.org

Prominent examples of drugs that incorporate the benzothiophene moiety underscore its therapeutic importance. These include Raloxifene, a selective estrogen receptor modulator (SERM), the antipsychotic agent Brexpiprazole, the antifungal Sertaconazole, and the 5-lipoxygenase inhibitor Zileuton. nih.gov Beyond medicine, benzothiophene-derived polymers are also gaining attention in materials science for their potential use in the optoelectronics industry due to their π-conjugated systems. nih.gov

Positioning of 1 1 Benzothiophen 2 Yl 2,2,2 Trifluoroethanone As a Key Building Block in Fluorine Chemistry and Heterocycle Synthesis

The compound 1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethanone strategically combines the advantageous features of both trifluoromethyl ketones and the benzothiophene (B83047) scaffold. This positions it as a highly valuable building block for the synthesis of novel, complex molecules with significant potential in medicinal chemistry and other areas of chemical science. alfa-chemistry.comossila.com It serves as a direct precursor to a new generation of fluorinated benzothiophene derivatives that are otherwise difficult to access.

By possessing both the TFMK and benzothiophene moieties, the molecule offers a dual platform for synthetic diversification. The TFMK group provides a reactive handle for a range of chemical transformations while simultaneously imparting the desirable properties associated with trifluoromethyl groups, such as enhanced metabolic stability and lipophilicity. molecularcloud.orgacs.org The benzothiophene core, meanwhile, serves as a proven pharmacophore known to interact with a wide variety of biological targets. nih.goveurekaselect.comresearchgate.net

The synthesis of new chemical entities from this building block allows researchers to explore how the combination of these two motifs influences biological activity. For example, using this compound as a starting material, medicinal chemists can generate libraries of compounds for screening against various diseases, leveraging the established therapeutic potential of the benzothiophene core while potentially enhancing efficacy, selectivity, and pharmacokinetic profiles through the presence of the trifluoromethyl group. researchgate.netnih.gov

Overview of Research Trajectories and Synthetic Utility of 1 1 Benzothiophen 2 Yl 2,2,2 Trifluoroethanone

Direct Trifluoroacetylation Strategies for Benzothiophenes and Precursors

Direct trifluoroacetylation involves the introduction of the trifluoroacetyl group (-COCF₃) onto a pre-existing benzothiophene ring system. These methods are often the most straightforward, though they can present challenges in controlling the position of substitution.

Acylation Reactions with Trifluoroacetylating Agents

A simple and environmentally conscious approach for the acylation of benzothiophene involves the use of trifluoroacetic anhydride (B1165640) (TFAA). nih.govbeilstein-journals.org This method can be performed without a solvent and does not require expensive or heavy metal catalysts. nih.gov In a typical procedure, benzothiophene is reacted with a carboxylic acid in the presence of TFAA and phosphoric acid. nih.govresearchgate.net This reaction proceeds via the in situ generation of a mixed acyl trifluoroacetate (B77799), which then acts as the acylating agent. nih.govbeilstein-journals.org

While this method is effective for various acyl groups, direct trifluoroacetylation can be achieved using trifluoroacetic acid with TFAA. The reaction generally proceeds at room temperature, offering a mild alternative to harsher, traditional methods. beilstein-journals.org A significant drawback of this protocol is the formation of a mixture of regioisomers, with both 2-acyl and 3-acyl benzothiophenes being produced. nih.gov The 3-isomer is typically the major product due to the higher reactivity of the C-3 position of the benzothiophene ring. nih.govbeilstein-journals.org

Table 1: Representative Acylation of Benzothiophene using TFAA Data derived from studies on general acylation; direct trifluoroacetylation follows a similar principle.

ReagentsConditionsProductsYield (%)
Benzothiophene, Carboxylic Acid, TFAA, H₃PO₄Solvent-free, 25–30°C, 4–5 h2-Acylbenzothiophene & 3-Acylbenzothiophene73-80

Friedel-Crafts Type Acylations for Aromatic Systems

The Friedel-Crafts acylation is a classical and straightforward method for synthesizing acyl benzothiophenes. nih.govbeilstein-journals.org This reaction typically involves the use of an acyl chloride (such as trifluoroacetyl chloride) and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). beilstein-journals.orggoogle.com The reaction is usually carried out in an inert solvent, for instance, a halogenated hydrocarbon like dichloromethane. google.com

Despite its directness, the traditional Friedel-Crafts acylation has several disadvantages. nih.gov The process requires an excess of AlCl₃, which generates environmentally harmful hydrogen chloride gas and significant aluminum waste. nih.govbeilstein-journals.org Furthermore, the acyl chloride reagents can be sensitive to moisture, and the formation of unidentified side products is common. nih.govbeilstein-journals.org Milder alternatives have been explored, such as using trifluoroacetic acid itself as a catalyst for certain intramolecular Friedel-Crafts reactions, which can proceed under more gentle conditions. nih.gov

Multi-Step Approaches via Functional Group Interconversions

Multi-step syntheses provide greater control over the final product structure, allowing for the specific synthesis of the 2-substituted isomer, this compound. These routes involve creating the trifluoroacetyl group from other functionalities on the benzothiophene ring or building the ring system with the desired group already incorporated in a precursor.

Elaboration from Benzothiophene Carboxylic Acid Derivatives

One versatile multi-step strategy begins with a benzothiophene-2-carboxylic acid derivative. General methods for converting carboxylic acids into trifluoromethyl ketones are well-established and can be applied to this specific system. organic-chemistry.orgorgsyn.org For example, a carboxylic acid can be treated with a strong base like lithium diisopropylamide (LDA) to form an enediolate, which is then trifluoroacetylated with a reagent such as ethyl trifluoroacetate (EtO₂CCF₃). organic-chemistry.org A subsequent acidic workup leads to decarboxylation and furnishes the desired trifluoromethyl ketone. organic-chemistry.org

Alternatively, benzothiophene-2-carboxylic esters can serve as precursors. These esters can be converted directly into trifluoromethyl ketones through nucleophilic trifluoromethylation. nih.gov Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), often activated by a fluoride (B91410) source, are effective for this transformation. nih.gov Another modern approach uses fluoroform (HCF₃), a potent greenhouse gas, in combination with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in a suitable solvent system to achieve the trifluoromethylation of esters in good yields. beilstein-journals.orgbeilstein-journals.org

Table 2: Potential Multi-Step Routes from Carboxylic Acid Derivatives

Starting MaterialKey ReagentsIntermediate StepProduct
Benzothiophene-2-carboxylic acid1. LDA, 2. EtO₂CCF₃, 3. HCl (aq)Enediolate formation & trifluoroacetylationThis compound
Methyl benzothiophene-2-carboxylateHCF₃, KHMDS, triglymeNucleophilic trifluoromethylationThis compound

Palladium-Catalyzed Coupling Reactions in Fluorinated Benzothiophene Synthesis

Modern cross-coupling methodologies offer a powerful route for the synthesis of aryl trifluoromethyl ketones. nih.gov A palladium-catalyzed reaction can be employed to couple a benzothiophene-2-boronic acid with a specialized trifluoroacetylation reagent. nih.gov A recently developed reagent, N-phenyl-N-tosyltrifluoroacetamide, has proven effective for this purpose. nih.gov

This synthetic approach would begin with 2-bromobenzothiophene, which is converted into benzothiophene-2-boronic acid. The subsequent palladium-catalyzed coupling reaction proceeds smoothly to provide this compound in good yields. nih.gov This method is valued for its tolerance of a wide variety of functional groups and its applicability to large-scale synthesis. nih.gov

Cyclization Reactions to Construct the Benzothiophene Core Incorporating Fluoroacetyl Moieties

Instead of functionalizing a pre-formed benzothiophene, an alternative strategy is to construct the heterocyclic ring from acyclic precursors that already contain the necessary trifluoroacetyl group. Various methods exist for the synthesis of the benzothiophene core via cyclization. rsc.orgnih.gov

One such approach is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov A precursor could be designed where the alkyne is substituted with a trifluoroacetyl group. Upon treatment with an electrophilic reagent, this substrate would undergo cyclization to directly form the 2-trifluoroacetylated benzothiophene ring system. Another strategy involves the reaction of an ortho-fluoro ketone with a benzyl (B1604629) thiol. rsc.org By using an ortho-fluorophenyl trifluoromethyl ketone as the starting material, the subsequent reaction and condensation would build the benzothiophene ring with the trifluoroacetyl moiety already in the correct position. These methods offer a high degree of control by incorporating the key functional group from the outset of the synthesis.

Novel and Sustainable Synthetic Routes

Electrosynthesis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. By using electricity as a traceless reagent, electrochemical methods can often be performed under mild conditions without the need for chemical oxidants or reductants.

Recent research has demonstrated the electrochemical synthesis of sulfonated benzothiophenes through the sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates. nih.gov This catalyst- and metal-free approach provides efficient access to 3-sulfonated benzothiophenes and proceeds via a cascade radical process initiated by the electrochemical generation of a sulfonyl radical. nih.gov While this method does not directly yield trifluoromethylated benzothiophenes, it highlights the potential of electrosynthesis for the functionalization of the benzothiophene core.

Furthermore, the electrochemical synthesis of S-Aryl Dibenzothiophenium Triflates has been reported as a precursor for selective nucleophilic aromatic (radio)fluorination. researchgate.net This method offers a pathway to introduce fluorine atoms onto the benzothiophene scaffold, which could be adapted for the synthesis of fluorinated derivatives. The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) in organic electrosynthesis has also been explored, as they can stabilize radical intermediates and are redox stable. acs.org

Domino and cascade reactions offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, thereby reducing the number of purification steps and minimizing waste.

An efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been developed using a domino reaction protocol. nih.gov This method allows for the gram-scale synthesis under benign reaction conditions and has been utilized to create a library of novel scaffolds, including those containing trifluoromethyl groups. nih.gov For instance, reacting a trifluoromethyl-containing benzothiophene with various acetophenones under Friedlander reaction conditions yielded the desired products in good yields. nih.gov

Another notable example is a catalyst-free three-component domino reaction for the synthesis of benzothiophene-fused pyrrolidones bearing a CF3 group, which proceeds in water at room temperature. rsc.orgresearchgate.net This strategy is lauded for its broad substrate scope and ease of scale-up. rsc.org The reaction of thioisatins with bromoacetophenone and tryptamine (B22526) hydrochloride has also been shown to produce benzothiophene-fused N-heterocycles through a domino process. researchgate.net

The development of catalyst-free and green solvent methodologies is a cornerstone of sustainable chemistry. These methods aim to eliminate the use of often toxic and expensive metal catalysts and to replace volatile organic solvents with more environmentally benign alternatives like water.

A catalyst-free three-component domino reaction has been successfully developed for the synthesis of benzothiophene derivatives bearing a trifluoromethyl group in water. rsc.org This approach is notable for its operational simplicity, transition-metal-free conditions, and the use of an environmentally friendly solvent. rsc.orgresearchgate.net Similarly, catalyst-free defluorinative alkylation of trifluoromethyl groups has been achieved using visible light, providing a method for constructing difluoromethyl structures without the need for complex photocatalysts. rsc.org

Solvent- and catalyst-free approaches for the synthesis of various fluorinated compounds have also been reported, highlighting a growing trend in green chemistry. mdpi.comresearchgate.net These methods often rely on the intrinsic reactivity of the starting materials and can significantly reduce the environmental impact of chemical synthesis. mdpi.com

Control of Chemo- and Regioselectivity in Synthesis

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of substituted benzothiophenes. The ability to control the position of functional groups on the benzothiophene ring is essential for tuning the properties of the final molecule.

In the synthesis of functionalized benzothiophenes, the regioselectivity of a reaction can often be controlled by carefully choosing the reaction conditions, such as the solvent, temperature, and catalyst. For example, in the alkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide, the regioselectivity can be controlled to achieve 2,2-dialkylation. rsc.org

The regiocontrolled cyclization of gem-dicyanoepoxides with 2-aminothiophenol (B119425) demonstrates how reaction conditions can dictate the final product. researchgate.net Under neutral conditions, 1,4-benzothiazine-2-one is formed exclusively, whereas the use of the hydrochloride salt of 2-aminothiophenol leads predominantly to 1,4-benzothiazine-3-one. researchgate.net This highlights the subtle yet profound influence of reaction parameters on the regiochemical outcome. While not directly involving this compound, these principles of controlling regioselectivity are broadly applicable to the synthesis of substituted heterocyclic compounds.

Optimization of Reaction Conditions for Scalability and Efficiency

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure scalability, efficiency, and safety. This involves a systematic study of various parameters such as solvent, temperature, reaction time, and catalyst loading.

In the development of synthetic methodologies for benzothiophene derivatives, optimization of reaction conditions is a recurring theme. For instance, in the synthesis of 3-amino-2-formyl benzothiophene, various solvents were screened, with methanol (B129727) and ethanol (B145695) providing the highest yields. nih.gov

The following table illustrates a typical optimization process for a chemical reaction, in this case, a hypothetical synthesis of a benzothiophene derivative.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1WaterNaHCO₃Room Temp24No Product
2MethanolNaHCO₃Room Temp1275
3EthanolNaHCO₃Room Temp1272
4DMSOK₂CO₃901590
5DMFCs₂CO₃1001085
6AcetonitrileDBU801865
This table is a representative example based on common optimization procedures found in the literature and does not correspond to a specific synthesis of this compound.

Such systematic screening allows for the identification of the optimal conditions that provide the highest yield and purity of the desired product, which is crucial for the efficient and scalable synthesis of compounds like this compound and its analogs. researchgate.net

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of this compound is highly electrophilic, rendering it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reactivity is a cornerstone of its chemical behavior, leading to the formation of various functionalized products.

Formation of Trifluoromethylated Alcohols and their Derivatives

The addition of nucleophiles to the carbonyl group of this compound is a primary route for the synthesis of trifluoromethylated alcohols. These compounds are of significant interest due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, which are valuable in medicinal chemistry. nih.gov The general reaction involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the corresponding tertiary alcohol.

The high electrophilicity of the carbonyl carbon in trifluoromethyl ketones facilitates these nucleophilic additions. nih.gov While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of trifluoromethyl ketones suggests that it will readily react with various nucleophiles to form the corresponding trifluoromethylated alcohols.

Organometallic Reagent Chemistry (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily add to the carbonyl group of ketones. saskoer.caresearchgate.netgoogle.com The reaction of this compound with these reagents is expected to proceed via a nucleophilic addition mechanism to yield tertiary alcohols. The carbanionic character of the organometallic reagent leads to the formation of a new carbon-carbon bond at the carbonyl carbon. wikipedia.orgnih.govyoutube.com

The general mechanism involves the attack of the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent workup with an acidic solution protonates the alkoxide to afford the final alcohol product. researchgate.netnih.govyoutube.com

Table 1: Hypothetical Products of Organometallic Addition to this compound

Organometallic ReagentProduct
Methylmagnesium bromide (CH₃MgBr)2-(1-Benzothiophen-2-yl)-1,1,1-trifluoropropan-2-ol
Phenyllithium (C₆H₅Li)1-(1-Benzothiophen-2-yl)-1-phenyl-2,2,2-trifluoroethanol
Ethylmagnesium chloride (CH₃CH₂MgCl)2-(1-Benzothiophen-2-yl)-1,1,1-trifluorobutan-2-ol

Note: This table presents expected products based on the general reactivity of ketones with organometallic reagents, as specific experimental data for this compound was not found in the searched sources.

Enolization and Reactions of the Alpha-Fluorinated Carbonyl System

While the primary focus is often on the electrophilic carbonyl carbon, the presence of alpha-hydrogens in many ketones allows for enol or enolate formation. However, this compound lacks alpha-hydrogens on the trifluoromethyl side. The benzothiophene ring itself is not typically prone to deprotonation under standard enolization conditions. Therefore, classical enolization and subsequent reactions like aldol additions are not expected to be a major reaction pathway for this specific compound under typical basic conditions.

Condensation and Cycloaddition Reactions

Beyond simple nucleophilic additions, the carbonyl group of this compound can participate in more complex transformations like condensation and cycloaddition reactions, leading to the formation of diverse heterocyclic structures.

Heterocycle Formation via Reactions with Nitrogen and Oxygen Nucleophiles

The reaction of ketones with dinucleophiles, such as hydrazines, hydroxylamine, and diamines, is a common strategy for the synthesis of five- and six-membered heterocycles. researchgate.net The reaction of this compound with such nucleophiles would likely proceed through an initial nucleophilic addition to the carbonyl group, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring.

For instance, reaction with hydrazine could potentially yield a pyrazole (B372694) derivative, while reaction with hydroxylamine could lead to an isoxazole. The specific outcome would depend on the reaction conditions and the nature of the dinucleophile.

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. jocpr.comrsc.orgsciensage.infobhu.ac.inaston.ac.uk The products are typically α,β-unsaturated dinitriles or esters.

Given the electrophilic nature of its carbonyl group, this compound is a potential substrate for the Knoevenagel condensation. The reaction would involve the deprotonation of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting intermediate would then undergo dehydration to yield the condensed product.

Table 2: Potential Products of Knoevenagel Condensation with this compound

Active Methylene CompoundCatalystPotential Product
MalononitrilePiperidine2-(1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethylidene)malononitrile
Ethyl cyanoacetateSodium ethoxideEthyl 2-cyano-3-(1-benzothiophen-2-yl)-4,4,4-trifluorobut-2-enoate

C-H Activation and Functionalization of the Benzothiophene Moiety

The benzothiophene scaffold is a prevalent motif in pharmaceuticals and material science, making the development of methods for its functionalization a key area of research. hw.ac.uk In the case of this compound, the presence of the trifluoroacetyl group at the C2 position profoundly influences the reactivity of the entire ring system, directing subsequent functionalizations.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the reactivity of an aromatic ring is highly sensitive to the electronic nature of its substituents. masterorganicchemistry.com Groups that withdraw electron density from the ring are termed "deactivating" because they decrease the rate of electrophilic attack relative to unsubstituted benzene (B151609). masterorganicchemistry.comuci.edu

The trifluoroacetyl group (-COCF₃) is one of the most powerful electron-withdrawing and deactivating groups due to the combined inductive effect of the fluorine atoms and the resonance effect of the carbonyl group. masterorganicchemistry.com Consequently, the benzothiophene ring in this compound is strongly deactivated towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. Any potential reaction would require harsh conditions and would likely suffer from low yields and poor selectivity. Standard EAS methodologies are generally considered inapplicable for the further functionalization of this strongly deactivated substrate. uci.edu

Palladium-Catalyzed C-H Arylation and Alkenylation

In contrast to the challenges faced by EAS, transition-metal-catalyzed C-H activation offers a powerful and regioselective strategy for functionalizing otherwise inert C-H bonds. hw.ac.uk The carbonyl oxygen of the 2-trifluoroacetyl group can serve as a directing group, coordinating to a metal center like palladium and positioning the catalyst to activate the adjacent C3-H bond. This approach circumvents the electronic deactivation that hinders EAS and provides a predictable route to C3-functionalized benzothiophenes.

While specific studies on this compound are not prevalent, the methodology has been extensively demonstrated on related benzothiophene and other heterocyclic systems. nih.govacs.orgmdpi.com These reactions typically employ a palladium(II) catalyst, such as Pd(OAc)₂, in the presence of an oxidant and often a ligand or additive to facilitate the catalytic cycle. mdpi.comnih.gov The reaction proceeds via a proposed palladacycle intermediate formed by the coordination-assisted C-H activation at the C3 position. Subsequent reaction with an aryl or vinyl partner leads to the desired C3-arylated or C3-alkenylated products.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Functionalization of (Benzo)thiophenes
Substrate TypeCoupling PartnerCatalystOxidant/AdditiveSolventTemp (°C)Ref.
Benzo[b]thiophene 1,1-dioxidesStyrenesPd(OAc)₂AgOPiv / PivOHTHF80 acs.org
ThiophenesBenzoic AcidsPd(OAc)₂Ag₂CO₃ / K₂S₂O₈TFA120 nih.gov
BenzothiophenesAryl ChloridesNHC-Pd(II)-Im ComplexCu₂ODMA150 globethesis.com
Acetanilides (for acylation)AldehydesPd(OAc)₂TBHPDCE80 mdpi.com

C-F Bond Activation and Defluorination Chemistry

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. The trifluoromethyl group (-CF₃) is generally considered robust and inert. However, recent advances have provided novel strategies for the selective activation and functionalization of C-F bonds within trifluoromethyl ketones, opening new avenues for synthesizing partially fluorinated molecules. rsc.org

Several modern synthetic methods have been developed for the defluorinative functionalization of aryl trifluoromethyl ketones. rsc.orgresearchgate.net

Electrochemical Hydrodefluorination : This method uses reductive potentials to achieve a single-step hydrodefluorination of trifluoromethyl ketones to the corresponding difluoromethyl ketones. nih.gov This transformation is particularly effective for electron-rich substrates and tolerates various functional groups. nih.gov

Palladium-Catalyzed Defluorination/Arylation : An innovative approach involves the palladium-catalyzed activation of the CF₃ group. The mechanism is proposed to proceed through consecutive β-fluoride elimination and C-F bond oxidative addition, enabling the transformation of the trifluoromethyl ketone into a difluoroenolate intermediate that can then be arylated. rsc.org

Photoredox Catalysis : Visible-light photoredox catalysis can induce single C-F bond activation through a single-electron transfer (SET) process. researchgate.net This generates an α,α-difluoromethyl ketone radical, which can be trapped by olefins to create more complex molecular architectures, with the reaction outcome often being controlled by the choice of solvent and catalyst. researchgate.net

These methods transform the traditionally inert trifluoroacetyl group into a versatile synthetic handle for accessing valuable difluoromethylated compounds.

Table 2: Modern Methods for Defluorinative Functionalization of Trifluoromethyl Ketones
MethodKey Reagents/ConditionsProduct TypeProposed MechanismRef.
Electrochemical HydrodefluorinationDivided electrochemical cell, carbon anode, lead cathodeDifluoromethyl ketoneReductive defluorination nih.govacs.org
Palladium-Catalyzed ArylationPd catalyst, boronic acidα-Aryl-α,α-difluoro ketoneβ-F elimination / C-F oxidative addition rsc.org
Visible-Light Photoredox CatalysisPhotocatalyst (e.g., Ir(ppy)₃), light source, olefingem-Difluoromethylene compoundsSingle-Electron Transfer (SET) researchgate.net

Mechanistic Investigations through Kinetic and Isotopic Studies

Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of chemical transformations. Kinetic and isotopic studies are powerful tools for elucidating the intricate steps of a catalytic cycle, particularly for C-H and C-F bond activation processes.

For palladium-catalyzed C-H functionalization, the kinetic isotope effect (KIE) is frequently measured by comparing the reaction rates of a substrate containing a C-H bond with its deuterated (C-D) analogue. dtu.dk A significant primary KIE value (typically kH/kD > 2) indicates that the C-H bond is cleaved in the rate-determining step of the reaction. nih.govdtu.dk Such studies on related Pd-catalyzed olefination and amination reactions have consistently shown large KIE values, supporting a mechanism where the concerted metalation-deprotonation or oxidative addition involving the C-H bond is the slowest step. nih.govdtu.dkrsc.org Based on these precedents, it is highly probable that a kinetic isotope study of the C3-deuterated analogue of this compound would show a large KIE for palladium-catalyzed arylation, confirming that C-H activation is the rate-limiting event.

Mechanistic investigations into C-F bond activation of trifluoromethyl ketones suggest that these reactions often proceed through radical or radical-anion intermediates generated via single-electron transfer (SET) from a photocatalyst or an electrode. researchgate.net The mechanism for the spontaneous hydrolysis of related trifluoromethylphenols has been investigated using density functional theory (DFT) calculations, which support an E1cb (elimination, unimolecular, conjugate base) mechanism driven by deprotonation. rsc.org These advanced mechanistic studies, combining experimental rate data, isotopic labeling, and computational chemistry, are essential for unraveling the complex pathways of these challenging transformations. rsc.orgresearchgate.net

Table 3: Kinetic Isotope Effect (KIE) in Related Pd-Catalyzed C-H Activation Reactions
Reaction TypeSubstrateKIE (kH/kD)ImplicationRef.
Allylic C-H AlkylationAllylbenzene5.5 ± 0.07C-H bond broken in selectivity-determining step dtu.dk
Allylic C-H AcetoxylationAllylbenzene4.5C-H activation is the rate-determining step dtu.dk
Oxidative OlefinationBenzo[b]thiophene 1,1-dioxide2.1C-H bond cleavage is involved in the rate-determining step nih.gov

  • 4.1.1. Construction of Fluorinated Nitrogen-Containing Heterocycles (e.g., indoles, pyrimidines, quinazolinones)
  • 4.1.2. Synthesis of Fluorinated Oxygen- and Sulfur-Containing Heterocycles (e.g., benzofurans, benzothiazoles)
  • 4.2.1. Stereoselective Synthesis of Chiral Trifluoromethylated Compounds
  • 4.2.2. Incorporation into Biologically Relevant Scaffolds for Chemical Biology Research (non-clinical focus)
  • Advanced Spectroscopic Characterization Methodologies for 1 1 Benzothiophen 2 Yl 2,2,2 Trifluoroethanone

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethanone in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

    ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and electronic environment of hydrogen atoms. For this compound, five distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm). oregonstate.edulibretexts.orgopenstax.org The single proton on the thiophene (B33073) ring (H3) is anticipated to appear as a singlet, while the four protons on the fused benzene (B151609) ring (H4, H5, H6, H7) will exhibit characteristic doublet and triplet splitting patterns due to coupling with adjacent protons. The electron-withdrawing nature of the trifluoroacetyl group is expected to shift the H3 proton significantly downfield. libretexts.org

    Table 1. Expected ¹H NMR Chemical Shifts for this compound.
    ProtonExpected Chemical Shift (δ, ppm)Expected Multiplicity
    H38.0 - 8.5Singlet (s)
    H47.8 - 8.1Doublet (d)
    H77.8 - 8.1Doublet (d)
    H57.3 - 7.6Triplet (t)
    H67.3 - 7.6Triplet (t)

    ¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. oregonstate.edu The molecule contains ten carbon atoms. The carbonyl carbon (C=O) is expected to resonate at a downfield position (around 170-185 ppm) and will appear as a quartet due to coupling with the three fluorine atoms. libretexts.org The trifluoromethyl (CF₃) carbon will also be a quartet, but at a more upfield position (around 115-125 ppm) with a large one-bond C-F coupling constant. wisc.edu The eight carbons of the benzothiophene (B83047) ring system will appear in the aromatic region (120-150 ppm). libretexts.org

    Table 2. Expected ¹³C NMR Chemical Shifts for this compound.
    CarbonExpected Chemical Shift (δ, ppm)Expected Multiplicity (Proton Decoupled)
    C=O175 - 185Quartet (q, due to ¹JCF)
    CF₃115 - 125Quartet (q, due to ¹JCF)
    C2, C3a, C7a (Quaternary)135 - 150Singlet (s)
    C3, C4, C5, C6, C7 (Methine)120 - 135Singlet (s)

    ¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org A single, strong resonance is expected for the three equivalent fluorine atoms of the CF₃ group. nih.gov The chemical shift of this peak, typically in the range of -70 to -80 ppm relative to a standard like CFCl₃, is sensitive to the electronic environment, confirming the presence of the trifluoroacetyl moiety. dovepress.comresearchgate.net

    Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity.

    COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this molecule, COSY would map the connectivity of the protons on the benzene ring (H4 through H7).

    HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the ¹H signals of H3, H4, H5, H6, and H7 to their corresponding ¹³C signals.

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key correlations would include those from the H3 proton to the carbonyl carbon and the C2 carbon, and from the H4 proton to the C3a and C5 carbons, thus confirming the position of the trifluoroacetyl group at C2 and the fusion of the two rings.

    NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY could provide insights into the preferred conformation of the molecule, such as the spatial relationship between the H3 proton and the trifluoromethyl group.

    Mass Spectrometry (MS) Techniques

    Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

    HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For this compound (C₁₀H₅F₃OS), the calculated exact mass is 242.0013. An experimental HRMS measurement confirming this value would provide unequivocal evidence for the compound's elemental composition.

    Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to study its breakdown pathways. nih.gov The fragmentation of this molecule is expected to proceed through several key steps. The weakest bonds, such as the C-C bond between the carbonyl group and the CF₃ group, are likely to cleave first. libretexts.orgyoutube.com

    Key expected fragmentation pathways include:

    Alpha-cleavage: Loss of the trifluoromethyl radical (•CF₃) to form a stable benzothiophen-2-yl-carbonyl cation (acylium ion). youtube.com

    Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral carbon monoxide (CO) molecule.

    Cleavage of the Benzothiophene Ring: The benzothiophene moiety itself can fragment, often by losing acetylene (B1199291) (C₂H₂) or a CS radical, which is characteristic of benzothiophenes. nih.govresearchgate.net

    Table 3. Expected Key Fragments in the MS/MS Spectrum.
    m/z (Expected)Proposed Fragment IonProposed Neutral Loss
    242[C₁₀H₅F₃OS]⁺• (Molecular Ion)-
    173[C₉H₅OS]⁺•CF₃
    145[C₈H₅S]⁺•CF₃, CO
    133[C₈H₅S]⁺CO, •CF₃

    Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. libretexts.org

    Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. The most prominent feature for this compound would be a very strong and sharp absorption band for the carbonyl (C=O) stretching vibration. youtube.com Due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group, this band is expected at a relatively high frequency, typically around 1720-1740 cm⁻¹. Other key absorptions include intense C-F stretching bands in the 1300-1100 cm⁻¹ region and aromatic C-H stretching vibrations just above 3000 cm⁻¹. ias.ac.in

    Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. It would complement the IR data, providing strong signals for the aromatic C=C stretching vibrations of the benzothiophene ring system. researchgate.netnih.gov The C-S bond vibration within the thiophene ring would also be observable. iosrjournals.org

    Table 4. Expected Vibrational Frequencies (cm⁻¹).
    Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
    Aromatic C-H Stretch3100 - 3000MediumStrong
    C=O Stretch (Ketone)1740 - 1720Very StrongMedium
    Aromatic C=C Stretch1600 - 1450Medium-StrongStrong
    C-F Stretch1300 - 1100Very StrongWeak
    Aromatic C-H Bend900 - 675StrongWeak

    X-ray Crystallography for Solid-State Structural Determination

    Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of this compound could be located. While structural information for related compounds, such as benzothiophene derivatives and other trifluoromethyl ketones, is available, these data are not directly applicable to the precise molecular geometry and crystal packing of the target compound. The determination of key crystallographic parameters, including the crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles for this compound, awaits experimental investigation and publication in peer-reviewed sources.

    Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (where applicable)

    An extensive review of scholarly articles and spectroscopic databases did not yield any specific chiroptical spectroscopy data (Circular Dichroism or Optical Rotatory Dispersion) for this compound. As this compound possesses a prochiral center, its chiral derivatives or enantiomers, if resolved, would be suitable for analysis by these techniques to determine enantiomeric purity and absolute configuration. However, at present, there are no publicly available studies detailing such analyses. Research on the chiroptical properties of this compound would be necessary to provide the specific Cotton effects, molar ellipticity values, and optical rotation data required for a complete stereochemical characterization.

    Theoretical and Computational Chemistry Studies on 1 1 Benzothiophen 2 Yl 2,2,2 Trifluoroethanone

    Electronic Structure and Reactivity Prediction

    Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

    No published studies were found that report the optimized molecular geometry, bond lengths, bond angles, or stability of 1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethanone derived from DFT calculations.

    Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

    Specific data on the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO gap for this compound are not available in the literature.

    Electrostatic Potential and Charge Distribution Analysis

    There are no available molecular electrostatic potential (MEP) maps or detailed charge distribution analyses for this compound.

    Conformational Analysis and Intermolecular Interactions

    No literature was found detailing the conformational analysis or potential intermolecular interactions of this compound.

    Prediction and Interpretation of Spectroscopic Parameters

    Computational NMR Chemical Shift and Coupling Constant Predictions

    Specific computational predictions for the 1H, 13C, or 19F NMR chemical shifts and coupling constants for this compound have not been reported.

    Simulated Vibrational Frequencies and UV-Vis Spectra

    Computational spectroscopy is a vital tool for interpreting and predicting the spectral properties of molecules. Methods based on Density Functional Theory (DFT) are widely used to simulate vibrational (infrared) and electronic (UV-Vis) spectra, providing a direct link between the molecular structure and its spectral fingerprint. nbu.edu.sanih.gov

    Vibrational Frequencies: The simulation of infrared (IR) spectra is typically performed by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. nih.gov DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are effective for determining the vibrational modes. nbu.edu.sa Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve better agreement with experimental data. researchgate.net The analysis of these simulated spectra allows for the detailed assignment of experimental IR bands to specific functional groups within this compound. researchgate.net

    Below is a representative table of simulated vibrational frequencies for key functional groups, illustrating the type of data obtained from such calculations.

    Vibrational Mode Calculated Frequency (cm⁻¹) Description of Motion
    C=O Stretch1715-1730Stretching of the ketone carbonyl group
    C-F Stretch (symmetric)1150-1170Symmetric stretching of the trifluoromethyl group C-F bonds
    C-F Stretch (asymmetric)1250-1280Asymmetric stretching of the trifluoromethyl group C-F bonds
    C-S Stretch680-720Stretching of the carbon-sulfur bond in the thiophene (B33073) ring
    Aromatic C=C Stretch1450-1600In-plane stretching vibrations of the benzothiophene (B83047) ring system
    Aromatic C-H Stretch3050-3150Stretching of the carbon-hydrogen bonds on the aromatic rings

    Note: The data in this table is illustrative and represents typical frequency ranges for the specified vibrational modes as determined by DFT calculations.

    UV-Vis Spectra: The electronic absorption spectra (UV-Vis) of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nbu.edu.sa This method calculates the energies of electronic transitions from the ground state to various excited states. scispace.commdpi.com The calculations provide the maximum absorption wavelength (λmax), the corresponding excitation energy, and the oscillator strength (f), which is a measure of the transition's intensity. mdpi.com These simulations help identify the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nbu.edu.saijopaar.com Solvation effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions in solution. nbu.edu.sa

    A table of simulated UV-Vis spectral data is presented below as an example.

    Transition Excitation Energy (eV) λmax (nm) Oscillator Strength (f) Primary Orbital Contribution
    S₀ → S₁3.973120.45HOMO → LUMO (π→π)
    S₀ → S₂4.592700.21HOMO-1 → LUMO (π→π)
    S₀ → S₃4.962500.08HOMO → LUMO+1 (π→π*)

    Note: The data in this table is a hypothetical representation of TD-DFT calculation results for a molecule of this type.

    Reaction Mechanism Elucidation via Computational Pathways

    Computational chemistry offers a powerful lens for the detailed elucidation of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. By mapping the potential energy surface (PES) of a reaction, theoretical studies can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov This allows for a comprehensive understanding of the reaction pathway, kinetics, and thermodynamics. For a molecule like this compound, computational studies can explore its reactivity in various transformations, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the benzothiophene ring.

    A cornerstone of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. rsc.org Computationally, a transition state is located as a first-order saddle point on the PES. Its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. nih.gov

    Once the structures of the reactants and the transition state are optimized, the activation energy (Ea) can be calculated. The electronic activation energy is the difference in energy between the transition state and the reactants. libretexts.orgopentextbc.ca More accurately, the Gibbs free energy of activation (ΔG‡) is calculated, which includes corrections for zero-point vibrational energy, thermal energy, and entropy. nih.govlibretexts.org This value is directly related to the reaction rate constant via the Eyring equation and provides a quantitative measure of the reaction's kinetic feasibility. libretexts.org For example, in a hypothetical nucleophilic addition to the carbonyl group of this compound, computational methods can determine the energy barrier for the formation of the tetrahedral intermediate. mdpi.com

    The following table illustrates how activation energies for a hypothetical reaction step could be presented.

    Reaction Step Reactant Complex Energy (Hartree) Transition State Energy (Hartree) Activation Energy (Ea) (kcal/mol) Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
    Nucleophilic Attack on Carbonyl-1250.450-1250.42515.717.2

    Note: The energy values in this table are hypothetical and for illustrative purposes only.

    Reactions are typically conducted in a solvent, which can significantly influence reaction rates and selectivity by differentially stabilizing the reactants, transition states, and products. rsc.org Computational chemistry accounts for these crucial solvent effects through various models.

    Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), are widely used. scispace.comrsc.org These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach is computationally efficient and often provides a good approximation of bulk solvent effects on the energetics of a reaction. kashanu.ac.ir

    Explicit solvation models offer a more detailed picture by including a number of individual solvent molecules around the solute. While computationally more demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical for the reaction mechanism and selectivity. rsc.org By calculating the activation energies in different solvent models, chemists can predict and explain the observed kinetic changes when moving from a nonpolar to a polar solvent, or from a protic to an aprotic one. rsc.org

    This table shows a hypothetical example of how solvent can affect the calculated activation energy of a reaction.

    Solvent Dielectric Constant (ε) Computational Model Calculated ΔG‡ (kcal/mol)
    Gas Phase1-25.1
    Toluene2.4PCM23.5
    Tetrahydrofuran (THF)7.5PCM21.8
    Acetonitrile36.6PCM19.4
    Water78.4PCM18.2

    Note: The data presented is illustrative of the general trend of stabilization of polar transition states in more polar solvents.

    Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Benzothiophene Derivatives

    Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. asianpubs.org For a class of compounds like fluorinated benzothiophene derivatives, QSPR can be employed to predict properties such as boiling point, solubility, or chromatographic retention times without the need for experimental measurement for every new analogue.

    The QSPR process involves several key steps. First, a dataset of molecules with known experimental property values is assembled. Next, a large number of molecular descriptors—numerical values that encode different aspects of the molecular structure (e.g., steric, electronic, topological)—are calculated for each molecule. researchgate.net Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is developed that links a subset of these descriptors to the property of interest. researchgate.net The predictive power of the resulting model is then rigorously validated using internal and external test sets of compounds. researchgate.netnih.gov

    For fluorinated benzothiophene derivatives, descriptors could include parameters like molecular weight, logP (lipophilicity), polar surface area, and quantum chemical descriptors like dipole moment or HOMO/LUMO energies. researchgate.netresearchgate.net A hypothetical QSPR equation might look like:

    Property = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

    Where c₀, c₁, c₂ are coefficients determined by the regression analysis. Such models are valuable in materials science and medicinal chemistry for screening virtual libraries of compounds and prioritizing the synthesis of candidates with desired properties. nih.govrsc.org

    The table below lists some common molecular descriptors that could be used in a QSPR study of fluorinated benzothiophene derivatives.

    Descriptor Class Descriptor Name Description
    Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
    Topological Wiener IndexA distance-based index related to molecular branching.
    Electronic Dipole MomentA measure of the overall polarity of the molecule.
    Electronic Polar Surface Area (PSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.
    Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.
    Quantum Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.

    Challenges and Future Research Directions

    Development of More Sustainable and Atom-Economical Synthetic Methodologies

    A primary challenge in the synthesis of 1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethanone and its analogs is the reliance on traditional methods that may lack sustainability and atom economy. jocpr.comprimescholars.com The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. jocpr.comnih.gov Future research must prioritize the development of synthetic pathways that maximize this efficiency.

    Current synthetic strategies often involve multi-step sequences with stoichiometric reagents, leading to significant waste generation. For instance, classical Friedel-Crafts acylation for introducing the acyl group can be problematic for benzothiophenes, often leading to mixtures of isomers. acs.org Alternative, more atom-economical approaches could involve catalytic C-H activation or coupling reactions. organic-chemistry.org Similarly, the introduction of the trifluoromethyl group can be improved. While methods exist for the trifluoromethylation of esters, many are not ideal from a green chemistry perspective. organic-chemistry.org

    Promising future directions include:

    Catalytic Cyclizations: Employing transition-metal catalysts (e.g., gold, copper, palladium) to construct the benzothiophene (B83047) core from simple starting materials in a single, atom-economical step. acs.orgorganic-chemistry.org Gold-catalyzed carbothiolation, for example, offers a highly efficient route to substituted benzothiophenes. organic-chemistry.org

    Use of Sustainable Reagents: A significant advancement would be the use of fluoroform (HCF3), an industrial byproduct and potent greenhouse gas, as the trifluoromethyl source. nih.govbeilstein-journals.org Developing catalytic systems that can effectively utilize fluoroform for the direct trifluoromethylation of benzothiophene precursors would represent a major step towards a more sustainable process. beilstein-journals.org

    Electrochemical Synthesis: Exploring electrochemical methods for the construction of the benzothiophene ring, which can avoid the need for stoichiometric chemical oxidants and often proceed under mild conditions. nih.gov

    Table 1: Comparison of Synthetic Strategies for Benzothiophene and Trifluoromethyl Ketone Moieties

    Synthetic StepTraditional MethodPotential Sustainable/Atom-Economical AlternativeKey Advantage
    Benzothiophene Ring FormationMulti-step classical cyclizationsGold-catalyzed carbothiolation of alkynes organic-chemistry.orgHigh atom economy, mild conditions
    Copper-catalyzed cyclization of 2-halochalcones acs.orgIn situ sulfur incorporation
    TrifluoromethylationUse of expensive, complex CF3 sourcesNucleophilic trifluoromethylation using Fluoroform (HCF3) nih.govbeilstein-journals.orgUtilizes an industrial byproduct, cost-effective
    Photoredox-catalyzed trifluoromethylation lookchem.comUses visible light, metal-free options available organic-chemistry.org

    Exploration of Novel Reactivity Modes and Catalytic Transformations

    The reactivity of this compound is dictated by the interplay between the electron-rich benzothiophene ring and the highly electrophilic trifluoromethyl ketone group. researchgate.net While the individual reactivities of these moieties are known, their combined influence offers avenues for novel transformations.

    The benzothiophene core is susceptible to electrophilic substitution, though regioselectivity can be an issue. acs.org The electron-withdrawing nature of the 2-trifluoroacetyl group is expected to deactivate the ring towards electrophiles, likely directing substitution to the benzene (B151609) portion of the scaffold. Conversely, the positions on the thiophene (B33073) ring can be activated for nucleophilic attack or undergo metalation. researchgate.net The trifluoromethyl ketone is a powerful electrophile, prone to nucleophilic addition and reduction.

    Future research should focus on:

    Site-Selective C-H Functionalization: Developing catalytic systems that can selectively activate and functionalize specific C-H bonds on either the thiophene or benzene ring, bypassing the need for pre-functionalized starting materials.

    Decarbonylative Coupling Reactions: Exploring transition-metal-catalyzed reactions that involve the extrusion of the carbonyl group to form a direct bond between the benzothiophene ring and a coupling partner.

    Catalytic Domino Reactions: Designing multi-step, one-pot reactions initiated by a transformation at one functional group that triggers subsequent reactions at the other. For instance, a catalytic reduction of the ketone could be followed by an intramolecular cyclization involving the benzothiophene ring.

    Photocatalysis and Electrochemistry: Utilizing light or electricity to access unique reactive intermediates and transformations not achievable through traditional thermal methods, such as radical additions to the benzothiophene ring or novel cyclizations. nih.govlookchem.com

    Advancements in Asymmetric Synthesis and Stereocontrol of Derivatives

    The reduction of the prochiral ketone in this compound generates a chiral center, leading to the formation of 1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethanol. This chiral alcohol is a valuable building block, as fluorinated stereocenters are highly sought after in medicinal chemistry. However, the asymmetric reduction of trifluoromethyl ketones is challenging due to the electronic properties of the CF3 group and the small steric difference between the aryl and CF3 substituents. rsc.org

    Significant opportunities lie in the development of highly efficient and stereoselective catalytic systems. acs.org While methods like oxazaborolidine-catalyzed reductions have been explored for similar substrates, there is substantial room for improvement in enantioselectivity and catalyst loading. mdpi.com

    Key areas for future investigation include:

    Novel Chiral Catalysts: Designing new transition-metal catalysts (e.g., based on Iridium, Ruthenium, or Rhodium) with bespoke chiral ligands specifically tailored for the reduction of aryl trifluoromethyl ketones. rsc.org

    Organocatalysis: Exploring the use of chiral small organic molecules as catalysts for the asymmetric reduction, which offers an alternative to metal-based systems.

    Biocatalysis: Employing enzymes, such as alcohol dehydrogenases, which can offer exquisite chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. elsevierpure.com

    Substrate-Controlled Diastereoselective Reactions: For derivatives of the title compound that already contain a chiral center, investigating how that existing stereocenter can direct the stereochemical outcome of new reactions, particularly at the ketone or adjacent positions. nih.gov

    Table 2: Selected Catalytic Systems for Asymmetric Reduction of Trifluoromethyl Ketones

    Catalyst TypeExample SystemTypical PerformanceReference
    Organomagnesium AmidesChiral Organomagnesium Amides (COMAs)High yields (>95%) and enantioselectivities (up to 98:2 er) acs.org
    OxazaborolidinesIn situ generated from chiral lactam alcoholsGood to excellent enantioselectivities (71-98% ee) mdpi.com
    Iridium ComplexesIr/f-amphol or Ir/f-ampha systemsHigh yields (up to 99%) and excellent enantioselectivities (up to 99% ee) rsc.org
    BiocatalysisAlcohol Dehydrogenases (ADHs)High enantioselectivity, mild conditions elsevierpure.com

    Integration with Flow Chemistry and High-Throughput Experimentation

    Modernizing the synthesis and study of this compound and its derivatives necessitates the adoption of advanced automation technologies. Flow chemistry and high-throughput experimentation (HTE) offer transformative potential for accelerating research in this area. sci-hub.se

    Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, provides numerous advantages, including enhanced safety, better process control, and easier scalability. rsc.orgmit.edu This is particularly relevant for fluorination reactions, which can involve hazardous reagents or gaseous starting materials like fluoroform. rsc.org

    High-throughput experimentation (HTE) utilizes automation and miniaturization to perform a large number of experiments in parallel. This enables the rapid screening of reaction conditions (catalysts, solvents, temperatures) to quickly identify optimal synthetic procedures or to screen libraries of derivatives for biological activity or material properties. wisdomlib.orgnih.gov

    Future research should aim to:

    Develop Continuous Flow Syntheses: Convert existing batch syntheses of the title compound into fully continuous flow processes, potentially enabling safer handling of reagents and improving yield and purity. acs.orguc.pt

    Automated Reaction Optimization: Use HTE platforms to rapidly screen a wide array of catalysts, ligands, and reaction parameters for challenging transformations, such as the asymmetric reduction of the ketone or C-H functionalization of the benzothiophene ring.

    Rapid Derivative Library Synthesis: Combine flow synthesis with automated purification and analysis to quickly generate libraries of analogs of this compound for screening purposes. researchgate.net

    Integrated Synthesis and Screening: Couple flow reactors directly to analytical or screening instrumentation to enable real-time optimization and property evaluation.

    Expanded Utility as a Modular Building Block in Complex Chemical Systems

    The unique combination of a privileged heterocyclic scaffold (benzothiophene) and a versatile functional handle (trifluoromethyl ketone) makes this compound a highly attractive building block for the synthesis of complex molecules. nih.gov The benzothiophene moiety is a core structure in numerous pharmaceuticals and materials, while the trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity in drug candidates. nih.govnih.gov

    The trifluoromethyl ketone can serve as a linchpin for constructing more elaborate structures. It can be converted into a variety of other functional groups, including chiral alcohols, amines, and alkenes. Furthermore, it can participate in cyclization reactions to form new heterocyclic rings fused to the benzothiophene core.

    Future work should focus on demonstrating and expanding its utility by:

    Synthesis of Bioactive Molecules: Using the title compound as a key intermediate in the synthesis of novel analogs of known drugs or as a starting point for discovering new classes of bioactive agents. nih.govresearchgate.net

    Development of Fused Heterocyclic Systems: Exploring reactions where the ketone participates in intramolecular cyclizations to generate novel, complex polycyclic aromatic systems with potential applications in materials science or medicinal chemistry.

    Incorporation into Polymers and Materials: Attaching the molecule to polymer backbones or using it as a precursor for organic electronic materials, where the electronic properties of the benzothiophene and trifluoromethyl groups can be exploited.

    Creation of Chemical Probes and Labeled Compounds: The unique spectroscopic signature of the fluorine atoms could be utilized in the development of probes for biochemical assays or for in vivo imaging.

    By systematically addressing these challenges and exploring these research directions, the scientific community can continue to build upon the foundation of this compound, leveraging its unique chemical properties to create novel molecules and materials with significant scientific and practical impact.

    Q & A

    Basic: What are the recommended synthetic routes for 1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethanone, and how can purity be optimized?

    Methodological Answer:
    The compound can be synthesized via Friedel-Crafts acylation , where 1-benzothiophene reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key steps include:

    • Temperature control (0–5°C) to minimize side reactions.
    • Solvent selection (e.g., dichloromethane) for optimal electrophilic substitution.
    • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
      Purity optimization involves HPLC analysis (C18 column, acetonitrile/water mobile phase) and recrystallization from ethanol to achieve ≥98% purity .

    Basic: How do structural features of this compound influence its spectroscopic characterization?

    Methodological Answer:
    The benzothiophene moiety and trifluoroethanone group produce distinct spectral signatures:

    • ¹H NMR : Aromatic protons on benzothiophene appear as a multiplet (δ 7.2–8.1 ppm), while the ketone carbonyl is deshielded (δ 190–200 ppm in ¹³C NMR) due to electron-withdrawing CF₃ .
    • FT-IR : Strong C=O stretch at ~1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 244.0 (calculated for C₁₀H₅F₃OS) confirms molecular weight .

    Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

    Methodological Answer:
    The trifluoromethyl group enhances electrophilicity at the carbonyl carbon. Computational strategies include:

    • Density Functional Theory (DFT) : Calculate LUMO energy to predict susceptibility to nucleophilic attack (e.g., water or amines).
    • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution, showing high positive charge at the carbonyl carbon .
    • Transition-State Modeling : Use software like Gaussian or ORCA to simulate reaction pathways and activation energies .
      Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying nucleophiles) is critical .

    Advanced: What strategies resolve contradictions in reported biological activity data for analogs of this compound?

    Methodological Answer:
    Contradictions often arise from substituent effects or assay conditions . Mitigation strategies:

    • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogens on benzothiophene) and compare IC₅₀ values .
    • Standardized Assays : Use consistent enzyme sources (e.g., recombinant human acetylcholinesterase) and buffer conditions (pH 7.4, 25°C) .
    • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies, identifying outliers due to solvent polarity or temperature variations .

    Advanced: How does this compound inhibit enzymes like acetylcholinesterase, and how can kinetics be studied?

    Methodological Answer:
    The compound acts as a transition-state analog due to its trifluoromethyl ketone group, mimicking the tetrahedral intermediate in enzyme catalysis . Kinetic analysis involves:

    • Slow-Binding Inhibition Assays : Pre-incubate enzyme with inhibitor, monitor residual activity over time using Ellman’s method (λ = 412 nm for thiocholine release).
    • Molecular Dynamics (MD) Simulations : Analyze binding interactions (e.g., hydrogen bonds with catalytic serine) using software like GROMACS .
    • IC₅₀ Determination : Fit dose-response curves to the Hill equation to calculate inhibition potency .

    Basic: What crystallographic techniques validate the molecular structure of this compound?

    Methodological Answer:
    Single-crystal X-ray diffraction (SCXRD) is the gold standard:

    • Crystallization : Use slow evaporation from ethanol/dichloromethane (1:1) to obtain suitable crystals.
    • Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
    • Refinement : SHELXL software refines positional parameters, yielding R-factor < 0.05 for high accuracy . Key metrics include bond angles (C-S-C in benzothiophene ≈ 92°) and torsional angles (CF₃-C=O ≈ 180°) .

    Advanced: How can regioselectivity challenges in synthesizing derivatives be addressed?

    Methodological Answer:
    Regioselectivity in benzothiophene derivatives is controlled by:

    • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to the 3-position .
    • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling (Pd(PPh₃)₄, 1,4-dioxane/H₂O) to attach aryl/heteroaryl groups post-synthesis .
    • Protection/Deprotection : Protect the ketone with ethylene glycol before functionalizing the benzothiophene ring .

    Advanced: What in silico tools predict the pharmacokinetic profile of this compound?

    Methodological Answer:
    Use ADMET prediction software :

    • SwissADME : Predicts logP (estimated ~2.8 for high lipophilicity) and bioavailability scores .
    • Molinspiration : Calculates topological polar surface area (TPSA ~40 Ų) to assess blood-brain barrier penetration.
    • AutoDock Vina : Simulates binding to cytochrome P450 enzymes (e.g., CYP3A4) to estimate metabolic stability .
      Experimental validation via HPLC-MS/MS in hepatocyte incubations confirms predictions .

    Basic: What safety precautions are required when handling this compound?

    Methodological Answer:

    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
    • Ventilation : Use fume hoods to avoid inhalation of fine particles.
    • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
    • Waste Disposal : Incinerate in a certified facility for halogenated waste .

    Advanced: How do electronic effects of the CF₃ group influence reaction mechanisms in cross-coupling reactions?

    Methodological Answer:
    The electron-withdrawing CF₃ group:

    • Activates the Ketone : Enhances electrophilicity, facilitating nucleophilic addition or reduction (e.g., NaBH₄ yields 2,2,2-trifluoroethanol derivatives) .
    • Modulates Aromatic Reactivity : Deactivates the benzothiophene ring toward electrophilic substitution but enhances oxidative stability in Pd-catalyzed couplings .
    • Kinetic Studies : Compare Hammett σ⁺ values for CF₃ (-0.07) vs. other substituents to quantify electronic effects .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.